molecular formula C17H15ClO3 B8807908 3-Chloro-2,3-bis(4-methoxyphenyl)prop-2-enal

3-Chloro-2,3-bis(4-methoxyphenyl)prop-2-enal

Cat. No.: B8807908
M. Wt: 302.7 g/mol
InChI Key: VNRALGZMXHFBPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-2,3-bis(4-methoxyphenyl)prop-2-enal is an organic compound characterized by the presence of two methoxyphenyl groups and a chloro-acrylaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2,3-bis(4-methoxyphenyl)prop-2-enal typically involves the reaction of 4-methoxybenzaldehyde with appropriate chlorinating agents under controlled conditions. One common method involves the use of phosphorus oxychloride (POCl3) as a chlorinating agent in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2,3-bis(4-methoxyphenyl)prop-2-enal undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as triethylamine (TEA).

Major Products Formed

Scientific Research Applications

3-Chloro-2,3-bis(4-methoxyphenyl)prop-2-enal has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Chloro-2,3-bis(4-methoxyphenyl)prop-2-enal involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C17H15ClO3

Molecular Weight

302.7 g/mol

IUPAC Name

3-chloro-2,3-bis(4-methoxyphenyl)prop-2-enal

InChI

InChI=1S/C17H15ClO3/c1-20-14-7-3-12(4-8-14)16(11-19)17(18)13-5-9-15(21-2)10-6-13/h3-11H,1-2H3

InChI Key

VNRALGZMXHFBPG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)OC)Cl)C=O

Origin of Product

United States

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